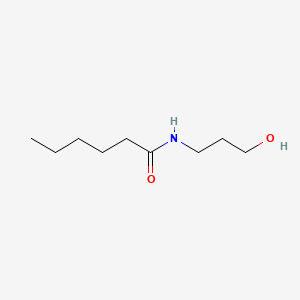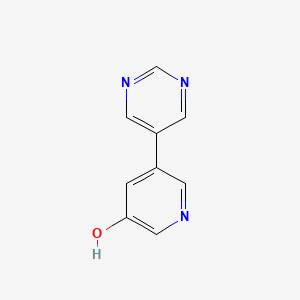![molecular formula C37H32ClN3O8 B12065503 3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester CAS No. 223734-98-3](/img/structure/B12065503.png)
3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C14H12ClNO2
. - It belongs to the class of pyridinecarboxylic acids and contains a chlorophenyl group.
- The compound’s systematic name is quite lengthy, but it can be referred to as 3- [2- (3-chlorophenyl)ethyl]pyridine-2-carboxylic acid .
- It is also known by other names, such as epoxy mesylate and Loratadine Impurity 61 .
Preparation Methods
- The synthetic routes for this compound involve several steps due to its intricate structure.
- One common method involves the reaction of 2-chloro-4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methylpyridine with appropriate reagents.
- Industrial production methods may vary, but they typically optimize yield and purity.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
- In chemistry, this compound serves as a building block for more complex molecules due to its unique structure.
- In biology, it may be used as a probe or ligand to study specific molecular interactions.
- Medicinally, it could have potential applications, although further research is needed.
- In industry, it might find use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of investigation.
- It likely interacts with specific molecular targets or pathways, but detailed studies are required to elucidate these mechanisms.
Comparison with Similar Compounds
- While this compound is unique due to its complex structure, it shares similarities with other pyridinecarboxylic acids.
- Similar compounds include related derivatives with varying substituents on the pyridine ring.
Properties
CAS No. |
223734-98-3 |
|---|---|
Molecular Formula |
C37H32ClN3O8 |
Molecular Weight |
682.1 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-6-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C37H32ClN3O8/c1-21-30(37(47)48-2)31(26-14-7-8-15-27(26)38)32(29(42)16-9-17-40-33(43)22-10-3-4-11-23(22)34(40)44)28(39-21)20-49-19-18-41-35(45)24-12-5-6-13-25(24)36(41)46/h3-8,10-15,31,39H,9,16-20H2,1-2H3 |
InChI Key |
NHVDPQDXBLKGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)COCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)CCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


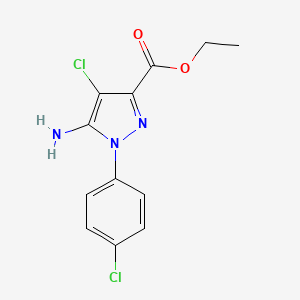
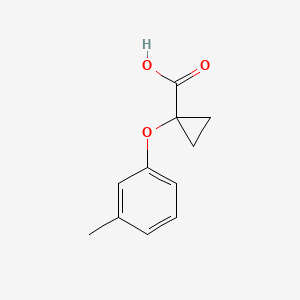
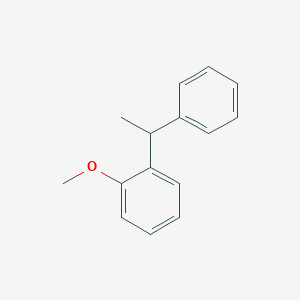
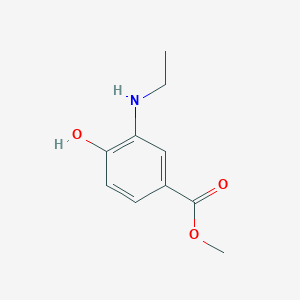
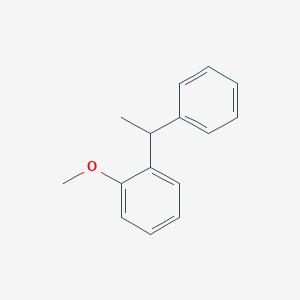
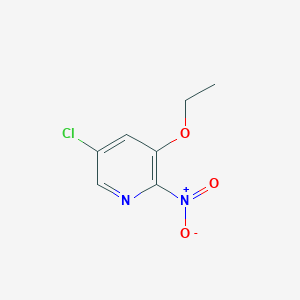



![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

